molecular formula C13H13NO4 B2992440 5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid CAS No. 1245807-25-3

5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid

Cat. No. B2992440
CAS RN: 1245807-25-3
M. Wt: 247.25
InChI Key: MPIGMMFWOITZLC-UHFFFAOYSA-N
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Description

5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the CAS Number: 1245807-25-3 . It has a molecular weight of 247.25 . The IUPAC name for this compound is 5-[(2-amino-4-methylphenoxy)methyl]-2-furoic acid . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of furan compounds, such as 5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr Furan Synthesis . Other methods involve the oxidation of alkyl enol ethers to enals using a palladium catalyst . Gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles have also been reported .


Molecular Structure Analysis

The InChI code for 5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid is 1S/C13H13NO4/c1-8-2-4-11(10(14)6-8)17-7-9-3-5-12(18-9)13(15)16/h2-6H,7,14H2,1H3,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 247.25 .

Scientific Research Applications

Diels−Alder Reactions and Substituted Anilines

The Diels−Alder reaction involving furan derivatives, such as 5-Amino-2-furancarboxylic acid methyl ester, demonstrates a method for preparing substituted anilines. This reaction highlights the utility of furan derivatives in synthesizing complex organic molecules with high regioselectivity, which are crucial in developing pharmaceuticals and advanced materials (Padwa et al., 1997).

Furan Carboxylic Acids as Biobased Building Blocks

Furan carboxylic acids, including derivatives synthesized from 5-hydroxymethylfurfural (HMF), are highlighted for their potential as biobased building blocks in the pharmaceutical and polymer industries. The enzyme-catalyzed oxidation processes for producing furan dicarboxylic acids underscore the role of these compounds in sustainable chemistry (Hao‐Yu Jia et al., 2019).

Analytical and Spectral Studies of Furan Ring Containing Organic Ligands

Research on the synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, demonstrates their potential applications in developing metal complexes with antimicrobial properties. These studies reveal the significance of furan derivatives in creating new materials with potential therapeutic applications (H. Patel, 2020).

Enzyme-catalyzed Oxidation for Polymer Production

The enzyme-catalyzed oxidation of furan derivatives to produce furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical, indicates the importance of these reactions in producing polymers from renewable resources. This process exemplifies the application of furan derivatives in creating environmentally friendly alternatives to petroleum-based polymers (W. Dijkman et al., 2014).

Biobased Furan Polyesters

The enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters, showcases the potential of furan derivatives in synthesizing novel biobased polyesters. These materials offer promising applications in developing sustainable plastics with reduced environmental impact (Yi Jiang et al., 2014).

properties

IUPAC Name

5-[(2-amino-4-methylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-2-4-11(10(14)6-8)17-7-9-3-5-12(18-9)13(15)16/h2-6H,7,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIGMMFWOITZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid

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